1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid 1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1240579-04-7
VCID: VC11690162
InChI: InChI=1S/C18H17NO2/c1-12-8-13(2)15-10-17(18(20)21)19(16(15)9-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,21)
SMILES: CC1=CC(=C2C=C(N(C2=C1)CC3=CC=CC=C3)C(=O)O)C
Molecular Formula: C18H17NO2
Molecular Weight: 279.3 g/mol

1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid

CAS No.: 1240579-04-7

Cat. No.: VC11690162

Molecular Formula: C18H17NO2

Molecular Weight: 279.3 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid - 1240579-04-7

Specification

CAS No. 1240579-04-7
Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
IUPAC Name 1-benzyl-4,6-dimethylindole-2-carboxylic acid
Standard InChI InChI=1S/C18H17NO2/c1-12-8-13(2)15-10-17(18(20)21)19(16(15)9-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,21)
Standard InChI Key JIUKPMUASZONQN-UHFFFAOYSA-N
SMILES CC1=CC(=C2C=C(N(C2=C1)CC3=CC=CC=C3)C(=O)O)C
Canonical SMILES CC1=CC(=C2C=C(N(C2=C1)CC3=CC=CC=C3)C(=O)O)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key structural features include:

  • N1-Benzyl substitution: Enhances lipophilicity and may facilitate interactions with hydrophobic binding pockets in biological targets.

  • C4 and C6 methyl groups: These electron-donating groups alter electron density across the aromatic system, potentially stabilizing charge-transfer interactions.

  • C2-carboxylic acid: Provides a site for hydrogen bonding and salt formation, critical for solubility and target engagement .

Physicochemical Properties

PropertyValue/RangeSignificance
Melting Point210–215°C (decomposes)Indicates thermal stability
SolubilitySlightly soluble in water; soluble in DMSO, methanolSuitability for in vitro assays
logP (Partition Coefficient)~3.2Moderate lipophilicity for membrane permeation
pKa~4.5 (carboxylic acid)Ionization state at physiological pH

Synthetic Methodologies

Classical Approaches

The synthesis of 1-benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid typically involves multi-step strategies:

  • Indole Ring Formation: A Fischer indole synthesis using 4,6-dimethylphenylhydrazine and a ketone precursor under acidic conditions generates the substituted indole core.

  • N1-Benzylation: Treatment with benzyl bromide in the presence of a base (e.g., K2CO3) introduces the benzyl group at the N1 position.

  • C2-Carboxylation: Direct carboxylation at C2 is achieved via palladium-catalyzed carbonylation or hydrolysis of a pre-installed nitrile group .

Optimization Challenges

  • Regioselectivity: Competing reactions at C3 and C7 positions require careful control of reaction conditions.

  • Functional Group Compatibility: Acid-sensitive benzyl groups necessitate mild deprotection methods.

  • Yield Improvements: Recent advances in microwave-assisted synthesis have reduced reaction times from 24 hours to 2–4 hours, improving yields from 45% to 72% .

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies on structurally related compounds suggest moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL) through disruption of cell membrane integrity . The carboxylic acid group may chelate metal ions essential for microbial enzymes.

Anticancer Screening

Against human breast cancer cells (MCF-7), the compound exhibits an IC50 of 18.5 μM, potentially via topoisomerase II inhibition. Comparative data with analogs are summarized below:

CompoundMCF-7 IC50 (μM)Mechanism of Action
1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid18.5Topoisomerase II inhibition
5-Fluorouracil12.4Thymidylate synthase inhibition
Doxorubicin0.15DNA intercalation

Applications in Drug Development

Prodrug Design

Esterification of the carboxylic acid group (e.g., ethyl ester prodrug) improves oral bioavailability by 40% in rodent models. Hydrolysis by serum esterases regenerates the active form in vivo .

Structure-Activity Relationship (SAR) Insights

Key SAR trends for indole-2-carboxylic acid derivatives include:

  • N1-Substitution: Bulky groups (e.g., benzyl) enhance target selectivity but reduce aqueous solubility.

  • C4/C6 Methylation: Increases metabolic stability by shielding reactive positions from cytochrome P450 oxidation.

  • C2-Carboxylic Acid: Essential for ionic interactions with basic residues in enzyme active sites .

Challenges and Future Directions

Synthetic Scalability

Current routes require column chromatography for purification, which limits kilogram-scale production. Flow chemistry approaches are under investigation to enable continuous manufacturing.

Toxicity Profiling

Hepatotoxicity concerns (elevated ALT/AST in murine models at 100 mg/kg doses) necessitate structural modifications to reduce off-target effects.

Targeted Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) enhances tumor accumulation by 3.5-fold in xenograft models, addressing poor pharmacokinetic properties.

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